

# Application Notes and Protocols: Bucherer-Bergs Reaction for Spirohydantoin Synthesis

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## Compound of Interest

Compound Name: *1,3-Diazaspiro[4.4]nonane-2,4-dione*

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## Introduction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient pathway to 5,5-disubstituted hydantoins, including spirohydantoins.[1][2][3] This reaction, first independently reported by Bucherer and Bergs, involves the condensation of a ketone with a cyanide salt (like potassium or sodium cyanide) and ammonium carbonate in an aqueous or alcoholic medium.[1] Spirohydantoins, a key class of heterocyclic compounds, are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[3][4] Their rigid spirocyclic core offers a unique three-dimensional scaffold for drug design.[5]

These compounds have shown significant therapeutic potential, including applications as inhibitors of p300/CBP histone acetyltransferases for cancer therapy, aldose reductase inhibitors, and as agents active in the central nervous system.[6][7][8] The Bucherer-Bergs reaction offers a straightforward and versatile method for accessing these valuable molecular architectures.[9]

## Reaction Mechanism and Stereochemistry

The reaction proceeds through the initial formation of a cyanohydrin from the starting ketone.[1] This is followed by a reaction with ammonia, derived from ammonium carbonate, to form an

aminonitrile via an SN2 reaction.[1][10] The aminonitrile's amino group then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to yield a cyano-containing carbamic acid.[1][11] Intramolecular cyclization of this intermediate leads to a 5-imino-oxazolidin-2-one, which subsequently rearranges through an isocyanate intermediate to furnish the final 5,5-disubstituted hydantoin product.[1][11]

In the context of spirohydantoins derived from cyclic ketones, the reaction is thermodynamically controlled, generally yielding the product with the C-4 carbonyl group of the hydantoin ring in the less sterically hindered position.[2] For instance, the reaction with 4-tert-butylcyclohexanone predominantly yields the isomer where the C-4 carbonyl is in the less hindered equatorial position.[2]

## Applications in Drug Discovery

Spirohydantoins are integral to the development of novel therapeutics. Notable examples include:

- **p300/CBP Histone Acetyltransferase Inhibitors:** A novel spirohydantoin was discovered as a selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferases, which are implicated in various cancers. This compound demonstrated improved potency and pharmacokinetic properties compared to earlier leads.[6][8]
- **Aldose Reductase Inhibitors:** Spirohydantoins have been investigated as inhibitors of aldose reductase, an enzyme involved in diabetic complications.[7]
- **Central Nervous System (CNS) Active Compounds:** Libraries of spirohydantoins fused to pyrrolidine rings have been synthesized, leveraging the 2-arylethyl amine moiety, a common feature in CNS-active compounds.[12]
- **Antiepileptic Agents:** The well-known antiepileptic drug phenytoin, a diphenylhydantoin, can be synthesized using the Bucherer-Bergs reaction, showcasing the reaction's relevance in producing established pharmaceuticals.[2][9]

## Experimental Protocols

### General Protocol for the Synthesis of Spirohydantoins

This protocol is a generalized procedure based on typical Bucherer-Bergs reaction conditions.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Cyclic ketone (1 equivalent)
- Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2 equivalents)[\[1\]](#)
- Ammonium carbonate ( $(\text{NH}_4)_2\text{CO}_3$ ) (2 equivalents)[\[1\]](#)
- Ethanol or Water (as solvent)[\[1\]](#)
- Hydrochloric acid (HCl) for workup[\[1\]](#)

Procedure:

- In a suitable reaction vessel, combine the cyclic ketone, potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio.[\[1\]](#)
- Add the solvent (e.g., 50-60% aqueous ethanol) to the mixture.[\[2\]](#)[\[9\]](#)
- Heat the reaction mixture to 60-100°C with stirring.[\[1\]](#)[\[3\]](#) The reaction time can vary from a few hours to overnight, depending on the substrate.[\[2\]](#) For less reactive ketones, heating in a closed vessel at higher temperatures (e.g., 110°C) may be necessary to improve yields.[\[2\]](#)[\[9\]](#)
- Monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully acidify the mixture with hydrochloric acid to precipitate the spirohydantoin product.  
[\[1\]](#)
- Collect the precipitate by filtration and wash it with cold water.
- Purify the crude product by recrystallization, typically from an ethanol/water mixture.[\[1\]](#)

**Safety Precautions:** This reaction involves highly toxic cyanides. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

## Example Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is adapted from the described synthesis of phenytoin.[\[2\]](#)[\[9\]](#)

### Materials:

- Benzophenone (1 equivalent)
- Sodium cyanide (NaCN) (2 equivalents)
- Ammonium carbonate ( $(\text{NH}_4)_2\text{CO}_3$ ) (2 equivalents)
- 60% Aqueous Ethanol

### Procedure:

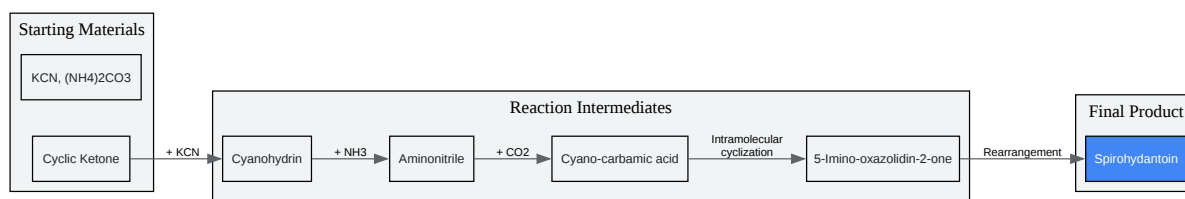
- Combine benzophenone, sodium cyanide, and ammonium carbonate in a pressure vessel.
- Add 60% aqueous ethanol as the solvent.
- Seal the vessel and heat the mixture to 110°C for an extended period (e.g., 90 hours) to achieve a good yield.[\[2\]](#)[\[9\]](#)
- After cooling, work up the reaction as described in the general protocol to isolate and purify the phenytoin.

## Quantitative Data Summary

The following table summarizes representative quantitative data for the Bucherer-Bergs synthesis of spirohydantoins and related hydantoins.

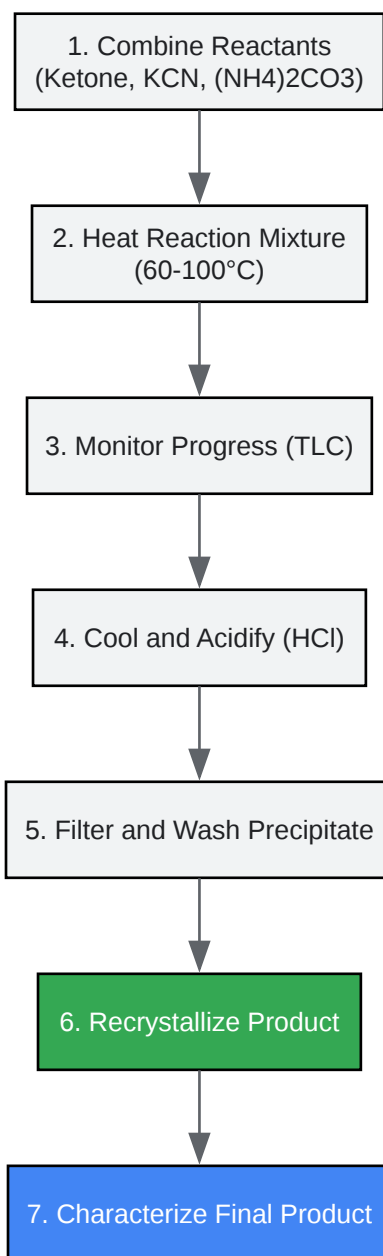
Starting Ketone	Product	Reaction Conditions	Yield (%)	Purity (%)	Reference
$\beta$ -Aryl pyrrolidines	Spiro-fused hydantoins	Not specified in abstract	58-100 (87 avg.)	51-100 (87 avg.)	[12]
Benzophenone	Phenytoin	$(\text{NH}_4)_2\text{CO}_3$ , NaCN, 60% EtOH, 58-62°C, 10 h	7	Not specified	[2][9]
Benzophenone	Phenytoin	$(\text{NH}_4)_2\text{CO}_3$ , NaCN, 60% EtOH, 58-62°C, 90 h	67	Not specified	[2][9]
Benzophenone	Phenytoin	$(\text{NH}_4)_2\text{CO}_3$ , NaCN, 60% EtOH, 110°C (closed vessel)	75	Not specified	[2][9]

## Diagrams



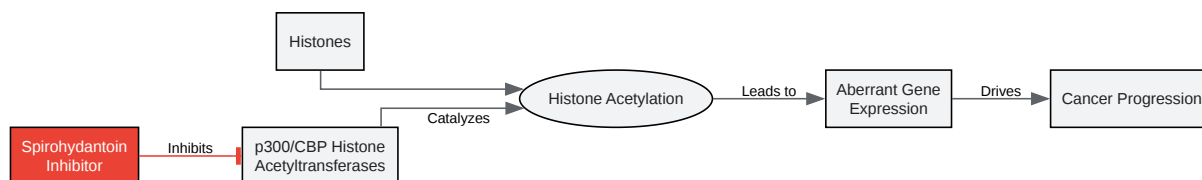
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Caption: Bucherer-Bergs reaction mechanism for spirohydantoin synthesis.



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Caption: General experimental workflow for spirohydantoin synthesis.



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Caption: Inhibition of the p300/CBP signaling pathway by spirohydantoin.

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